molecular formula C14H15N3O3S B2718774 3-(3-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 898607-93-7

3-(3-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Cat. No. B2718774
CAS RN: 898607-93-7
M. Wt: 305.35
InChI Key: FGOKBLSMYJYHMF-UHFFFAOYSA-N
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Description

The compound is a derivative of propanoic acid, with a complex 1,2,4-triazine ring system attached to it . The 1,2,4-triazine ring system is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure. In this case, the ring contains nitrogen and carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the 1,2,4-triazine ring and the propanoic acid group . The 1,2,4-triazine ring would likely contribute to the compound’s reactivity and possibly its biological activity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the 1,2,4-triazine ring and the propanoic acid group . The 1,2,4-triazine ring is a part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . Factors that could influence its properties include the presence of the 1,2,4-triazine ring, the propanoic acid group, and the 2-Methylbenzylthio group .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Anticancer Properties : Some new benzimidazole derivatives, including compounds related to the triazine family, have shown potential antimicrobial activities. Similarly, S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone have been synthesized, with certain compounds displaying significant anticancer activities in vitro against different cancer cell lines (El-masry, Fahmy, & Abdelwahed, 2000); (Saad & Moustafa, 2011).

Chemical Synthesis and Characterization

  • Cobalt Complexes with Triazine Ligands : A study synthesized a new class of triazine ligands and their corresponding Schiff base cobalt complexes, showcasing the synthesis process, structure, and potential biological applications, such as DNA and BSA binding capabilities (Parveen et al., 2018).
  • Oxadiazolines and Thiazolines Synthesis : Research demonstrated a method for synthesizing 2-oxazolines from carboxylic acids using triazine derivatives under mild conditions, showcasing the versatility and reactivity of triazine compounds in chemical synthesis (Bandgar & Pandit, 2003).

Advanced Materials and Chemical Reactions

  • Polymer Antioxidants : A study discussed the preparation of triazine derivatives for use as antioxidants in polymers and other high molecular weight materials, indicating the chemical's potential for enhancing material properties (Garman, 1981).

properties

IUPAC Name

3-[3-[(2-methylphenyl)methylsulfanyl]-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-4-2-3-5-10(9)8-21-14-15-13(20)11(16-17-14)6-7-12(18)19/h2-5H,6-8H2,1H3,(H,18,19)(H,15,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOKBLSMYJYHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(C(=O)N2)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-((2-Methylbenzyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

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